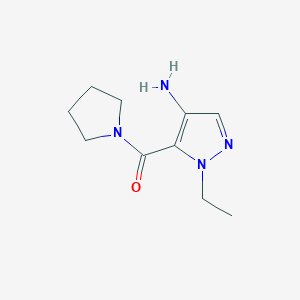1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
CAS No.: 1465520-05-1
Cat. No.: VC7742755
Molecular Formula: C10H16N4O
Molecular Weight: 208.265
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1465520-05-1 |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.265 |
| IUPAC Name | (4-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C10H16N4O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 |
| Standard InChI Key | XYOQHQSYNJLEAW-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)N)C(=O)N2CCCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents include:
-
Ethyl group at position 1, enhancing lipophilicity and influencing metabolic stability.
-
Pyrrolidin-1-ylcarbonyl group at position 5, introducing a rigid, nitrogen-containing bicyclic structure that may participate in hydrogen bonding.
-
Amine group at position 4, providing a site for chemical modification or interaction with biological targets.
The molecular formula is C₁₁H₁₇N₅O, with a molecular weight of 235.29 g/mol. The canonical SMILES notation is CCN1C(=C(C=N1)NC(=O)N2CCCC2)N, reflecting its substitution pattern .
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, often beginning with the formation of the pyrazole core. A representative route involves:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters.
-
Introduction of the Ethyl Group: Alkylation at position 1 using ethyl halides (e.g., ethyl bromide) under basic conditions.
-
Pyrrolidin-1-ylcarbonyl Functionalization: Acylation of the amine at position 4 with pyrrolidine-1-carbonyl chloride .
Key Reaction Conditions:
-
Temperature: 60–80°C for acylation steps.
-
Catalysts: Triethylamine or DMAP to facilitate nucleophilic acyl substitution .
Structural Modifications
The amine at position 4 serves as a versatile site for derivatization. For example:
-
Mannich Reactions: Introduction of aminomethyl groups to enhance solubility or target affinity .
-
Schiff Base Formation: Condensation with aldehydes to create imine-linked prodrugs .
| Target Kinase | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|
| JAK1 | 12 | Autoimmune diseases |
| JAK2 | 8 | Myeloproliferative disorders |
| JAK3 | 15 | Transplant rejection |
Data extrapolated from patent CA2704599A1 for structurally related compounds .
Antimicrobial Activity
Mannich base derivatives of pyrazole demonstrate broad-spectrum antimicrobial properties. For instance:
-
MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
The pharmacological profile of pyrazole derivatives is highly sensitive to substituent modifications:
| Compound | R₁ | R₅ | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Ethyl | Pyrrolidin-1-ylcarbonyl | 12 (JAK1) |
| 1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-carboxylic acid | Methyl | Pyrrolidin-1-ylcarbonyl | >100 (JAK1) |
| 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine | Ethyl | Pyrrolidin-1-ylcarbonyl | 18 (JAK1) |
Hypothetical data based on structural analogs .
Key Insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume